molecular formula C9H13NO2S2 B12942939 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide

3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide

Cat. No.: B12942939
M. Wt: 231.3 g/mol
InChI Key: ZEKZNSJQAZPMCQ-UHFFFAOYSA-N
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Description

3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, a sulfur-containing four-membered ring, with a methylthiophenyl group and an amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietane derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel antimicrobial or anticancer agents.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide exerts its effects is not well-documented. its interactions with biological molecules likely involve the sulfur atom in the thietane ring and the amino group, which can form hydrogen bonds or coordinate with metal ions. These interactions may affect molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both the thietane ring and the methylthiophenyl group

Properties

Molecular Formula

C9H13NO2S2

Molecular Weight

231.3 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H13NO2S2/c1-7-2-3-9(13-7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3

InChI Key

ZEKZNSJQAZPMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2CS(=O)(=O)C2

Origin of Product

United States

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